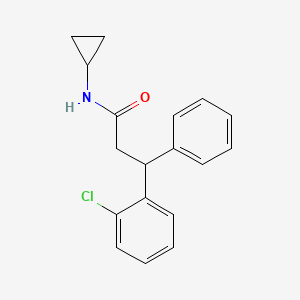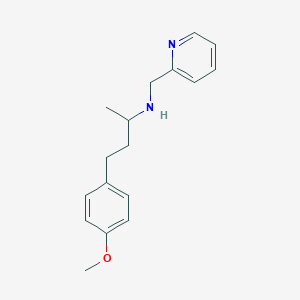
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide, also known as CPP or cyclopropyl fentanyl, is a synthetic opioid that is structurally similar to fentanyl. CPP is a potent analgesic and has been used in scientific research to study opioid receptors and pain pathways.
Mécanisme D'action
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide acts on the mu-opioid receptor to produce analgesia. It binds to the receptor and activates the G protein signaling pathway, which leads to the inhibition of the release of neurotransmitters that transmit pain signals. This compound also activates the kappa-opioid receptor, which can lead to dysphoria and sedation.
Biochemical and Physiological Effects:
This compound produces analgesia and sedation in animals and humans. It has been shown to have a longer duration of action than fentanyl, which makes it useful in laboratory experiments. This compound has also been shown to produce respiratory depression and can lead to overdose if not used properly.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has several advantages for laboratory experiments. It has a longer duration of action than fentanyl, which allows for longer experiments. It is also more potent than fentanyl, which means that smaller doses can be used. However, this compound has limitations as well. It is highly addictive and can lead to respiratory depression and overdose if not used properly. It is also difficult to obtain and requires special licensing to use.
Orientations Futures
There are several future directions for research on 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide. One area of interest is the development of new opioids that have fewer side effects and are less addictive. Another area of interest is the study of the role of the delta-opioid receptor in pain modulation. Researchers are also interested in studying the effects of long-term use of opioids on the brain and nervous system. Finally, there is a need for more research on the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide involves the reaction of 3-(2-chlorophenyl)-3-phenylpropanoic acid with cyclopropylamine. The resulting product is then converted to the amide form using thionyl chloride. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide has been used in scientific research to study opioid receptors and pain pathways. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This compound has also been used to study the role of the delta-opioid receptor in pain modulation.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-cyclopropyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-5-4-8-15(17)16(13-6-2-1-3-7-13)12-18(21)20-14-10-11-14/h1-9,14,16H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQPRXRORMBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)
![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)


![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)

![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6044954.png)
![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)

